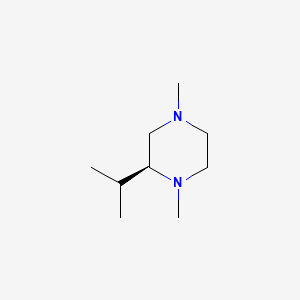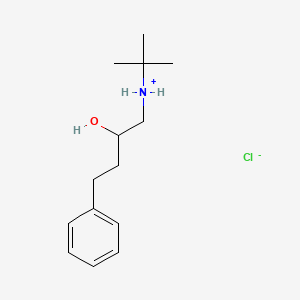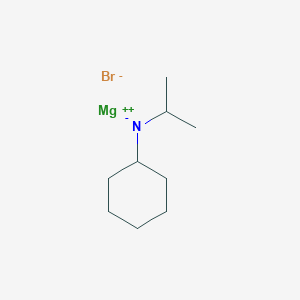
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is a chemical compound with the molecular formula C9H18BrMgN. It is a type of organomagnesium compound, which is often used in organic synthesis due to its reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl group, a propan-2-yl group, and an azanide group bonded to magnesium and bromide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide can be synthesized through the reaction of cyclohexylamine with isopropyl bromide in the presence of magnesium. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction conditions usually involve moderate temperatures and an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of automated systems for mixing and temperature control helps in maintaining consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.
Addition Reactions: The compound can add to carbonyl groups, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions typically occur under anhydrous conditions to prevent the decomposition of the organomagnesium compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a new organomagnesium compound with the nucleophile replacing the bromide ion .
Wissenschaftliche Forschungsanwendungen
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst in certain polymerization reactions, enhancing the efficiency and selectivity of the process.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form strong carbon-magnesium bonds.
Wirkmechanismus
The mechanism of action of Magnesium;cyclohexyl(propan-2-yl)azanide;bromide involves the formation of a reactive organomagnesium intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmagnesium Bromide: Similar in structure but lacks the propan-2-yl group.
Isopropylmagnesium Bromide: Similar but lacks the cyclohexyl group.
Diisopropylmagnesium: Contains two isopropyl groups instead of one cyclohexyl and one isopropyl group.
Uniqueness
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is unique due to its combination of a cyclohexyl group and a propan-2-yl group bonded to magnesium. This unique structure provides it with distinct reactivity and selectivity in organic synthesis, making it a valuable reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
100207-82-7 |
|---|---|
Molekularformel |
C9H18BrMgN |
Molekulargewicht |
244.46 g/mol |
IUPAC-Name |
magnesium;cyclohexyl(propan-2-yl)azanide;bromide |
InChI |
InChI=1S/C9H18N.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h8-9H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GJLKEMXUFZIYRN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N-]C1CCCCC1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



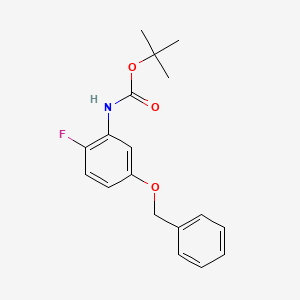
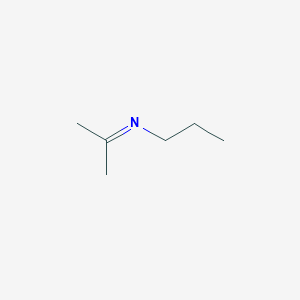
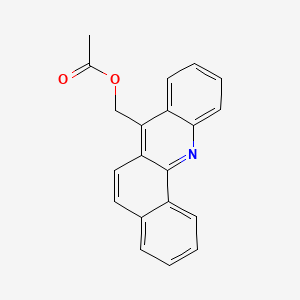
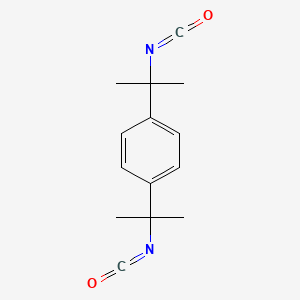
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
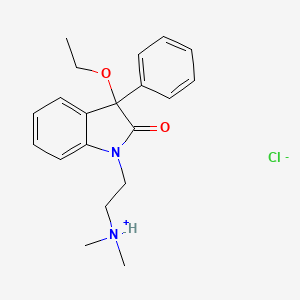
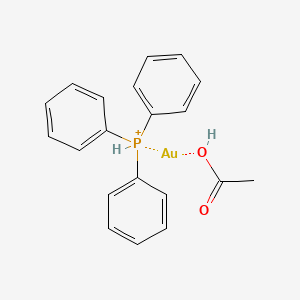
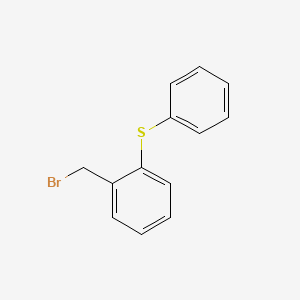
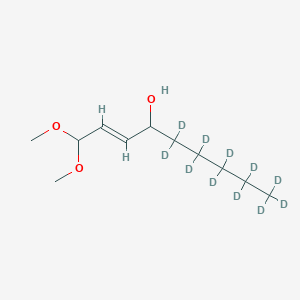

![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
